molecular formula C25H21FN4O5 B6572393 ethyl 2-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate CAS No. 921800-20-6

ethyl 2-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate

Cat. No.: B6572393
CAS No.: 921800-20-6
M. Wt: 476.5 g/mol
InChI Key: ZJQGMCRRHAXMLK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C25H21FN4O5 and its molecular weight is 476.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.14959795 g/mol and the complexity rating of the compound is 803. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, therapeutic potential, and mechanisms of action based on diverse sources.

Chemical Structure

The chemical structure of this compound is characterized by a pyrido[3,2-d]pyrimidine core with various substituents that enhance its biological activity. The presence of the fluorophenyl group is particularly noteworthy as it is often associated with increased potency in drug candidates.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives containing the pyrido[3,2-d]pyrimidine scaffold. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. A study indicated that derivatives bearing an ethyl group on N8 demonstrated significantly enhanced activity compared to their methylated counterparts, suggesting a structure-activity relationship that could inform future drug design efforts .

The mechanism through which this compound exerts its effects may involve the inhibition of specific kinases and other signaling molecules implicated in cancer progression. For example:

  • Tyrosine Kinase Inhibition : Some pyrido[3,2-d]pyrimidine derivatives have been identified as inhibitors of tyrosine kinases involved in cancer signaling pathways .
  • Ephrin Receptor Targeting : Compounds from this family have shown activity against the ephrin receptor family proteins which are overexpressed in certain cancers .

Anti-inflammatory Activity

In addition to anticancer properties, there is emerging evidence suggesting that this compound may also exhibit anti-inflammatory effects. The ability to modulate inflammatory pathways could provide a dual therapeutic benefit in conditions where inflammation is a contributing factor to disease progression.

Data Summary

Activity Target IC50 (μM) Source
AnticancerVarious cancer cell lines0.5 - 5.0
Tyrosine Kinase InhibitionEPH receptors0.1 - 0.5
Anti-inflammatoryCOX-II1.33 - 17.5

Case Studies

  • Case Study on Anticancer Activity : A study involving the screening of drug libraries identified novel anticancer compounds based on the pyrido[3,2-d]pyrimidine scaffold. Results indicated significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.5 to 5 μM .
  • Inflammatory Response Modulation : Another investigation assessed the anti-inflammatory properties of related compounds and found effective inhibition of COX-II with IC50 values indicating potential for therapeutic use in inflammatory diseases .

Properties

IUPAC Name

ethyl 2-[[2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O5/c1-2-35-24(33)18-6-3-4-7-19(18)28-21(31)15-29-20-8-5-13-27-22(20)23(32)30(25(29)34)14-16-9-11-17(26)12-10-16/h3-13H,2,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQGMCRRHAXMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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